molecular formula C3H4N2O B1609653 N-Cyanomethanimidic methyl ester CAS No. 51688-22-3

N-Cyanomethanimidic methyl ester

Cat. No.: B1609653
CAS No.: 51688-22-3
M. Wt: 84.08 g/mol
InChI Key: ODSJRSDWANAFRF-UHFFFAOYSA-N
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Description

N-Cyanomethanimidic methyl ester is a specialized organic compound belonging to the class of imidic acid esters. Its structure features a cyano group (-CN) attached to a methanimidic acid backbone, with a methyl ester functional group. This compound is synthesized via the reaction of orthoacetic acid esters with cyanamide in an alcoholic solution using an acid catalyst, yielding high purity and efficiency . Its primary applications include serving as an intermediate in pharmaceutical and agrochemical synthesis, leveraging its reactivity in nucleophilic and condensation reactions.

Properties

CAS No.

51688-22-3

Molecular Formula

C3H4N2O

Molecular Weight

84.08 g/mol

IUPAC Name

methyl N-cyanomethanimidate

InChI

InChI=1S/C3H4N2O/c1-6-3-5-2-4/h3H,1H3

InChI Key

ODSJRSDWANAFRF-UHFFFAOYSA-N

SMILES

COC=NC#N

Canonical SMILES

COC=NC#N

Other CAS No.

51688-22-3

Origin of Product

United States

Comparison with Similar Compounds

Ethyl N-Cyanoethanimidate

Molecular Formula: C₅H₈N₂O Molecular Weight: 112.13 g/mol Synthesis: Ethyl N-cyanoethanimidate is synthesized through analogous methods to N-cyanomethanimidic methyl ester, substituting methanol with ethanol in the reaction . Applications: Widely used as an intermediate in pharmaceuticals and agrochemicals. Key Differences:

  • The ethyl ester group increases molecular weight by 14.03 g/mol compared to the methyl ester.

Methyl N-((Methylcarbamoyl)Oxy)Thioacetimidate

Molecular Formula : C₅H₁₀N₂O₂S
Molecular Weight : 162.21 g/mol
Structure : Incorporates a thioacetimidate group and a methylcarbamoyloxy substituent, enhancing electrophilicity.
Applications : Used in specialized syntheses, particularly where sulfur-containing intermediates are required.
Key Differences :

  • The addition of a sulfur atom and carbamoyl group increases molecular complexity and weight.
  • Enhanced reactivity in thiol-based reactions compared to N-cyanomethanimidic esters.

Ethyl Cyanoacetate

Molecular Formula: C₅H₇NO₂ Molecular Weight: 113.13 g/mol Structure: A cyano-substituted acetate ester, lacking the imidic acid backbone. Applications: Utilized in the synthesis of dyes, pharmaceuticals, and polymers. Key Differences:

  • The absence of the imidic acid structure reduces its utility in reactions requiring tautomeric stabilization.
  • Ethyl cyanoacetate is more hydrolytically stable but less reactive in imine-forming reactions .

Data Table: Comparative Analysis

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Synthesis Method Applications
This compound C₄H₆N₂O 98.10 Cyano, imidic acid, methyl ester Orthoacetic ester + cyanamide (alcohol, acid catalyst) Pharmaceuticals, agrochemical intermediates
Ethyl N-cyanoethanimidate C₅H₈N₂O 112.13 Cyano, imidic acid, ethyl ester Analogous to methyl ester synthesis Discontinued intermediate for technical products
Methyl N-((methylcarbamoyl)oxy)thioacetimidate C₅H₁₀N₂O₂S 162.21 Thioacetimidate, methylcarbamoyloxy Not specified Specialized sulfur-containing syntheses
Ethyl cyanoacetate C₅H₇NO₂ 113.13 Cyano, acetate ester Esterification of cyanoacetic acid Dyes, polymers, pharmaceuticals

Research Findings and Industrial Relevance

  • Synthetic Efficiency: The acid-catalyzed reaction of orthoacetic esters with cyanamide provides N-cyanomethanimidic esters in high yields (≥85%) with minimal byproducts, making it industrially scalable .
  • Reactivity Profile : The methyl ester’s smaller alkyl group enhances electrophilicity compared to ethyl analogs, favoring faster reaction kinetics in nucleophilic substitutions.
  • Safety Considerations: Limited toxicological data exist for this compound, necessitating caution in handling.

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